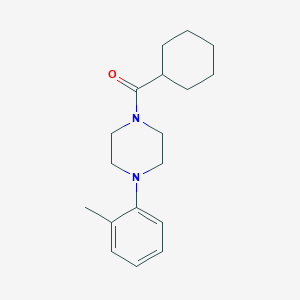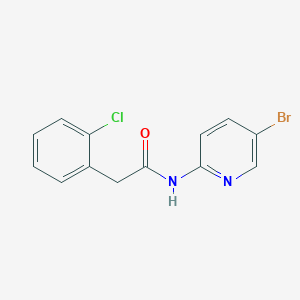
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine (CPP) is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. CPP is a piperazine derivative that acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. CPP has been used in various scientific studies to investigate the mechanisms underlying neurological disorders and to develop new treatments for these conditions.
Mecanismo De Acción
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine acts as an antagonist at the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The NMDA receptor is activated by the binding of glutamate and requires the presence of a co-agonist, such as glycine or D-serine, to open the ion channel. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine binds to the NMDA receptor at the phencyclidine (PCP) binding site, which is located within the ion channel, and blocks the influx of calcium ions into the neuron. This inhibition of calcium influx leads to a decrease in the activity of the NMDA receptor and a reduction in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to have a number of biochemical and physiological effects on the brain. Studies have demonstrated that 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can reduce the activity of the NMDA receptor and decrease the influx of calcium ions into the neuron. This inhibition of calcium influx can lead to a reduction in synaptic plasticity and memory formation. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has also been shown to increase the release of dopamine and acetylcholine in the brain, which can improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in lab experiments is its ability to modulate the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease. However, one of the limitations of using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in lab experiments is its potential toxicity and side effects. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to cause neurotoxicity and neuronal damage at high doses, and caution should be exercised when using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of new drugs that target the NMDA receptor and improve cognitive function and memory in patients with neurological disorders. Another area of interest is the investigation of the role of the NMDA receptor in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to determine the optimal dosage and administration of 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in order to minimize its potential toxicity and side effects.
Métodos De Síntesis
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with cyclohexyl isocyanate and 2-methylphenylmagnesium bromide. The resulting product can be purified using column chromatography and recrystallization. Other methods of 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine synthesis include the reaction of 1-benzyl-4-piperidone with cyclohexyl isocyanate and 2-methylphenylmagnesium bromide in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been extensively used in scientific research as a tool to investigate the mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Studies have demonstrated that 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can enhance cognitive function and memory in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
cyclohexyl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15-7-5-6-10-17(15)19-11-13-20(14-12-19)18(21)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKWTJGSTZBAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)

![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)


![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)

![6-bromo-2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B4985376.png)
![methyl 3-(3-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4985392.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4985405.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4985409.png)
![4-[3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B4985410.png)